molecular formula C15H12N2O3 B1377784 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1706460-52-7

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1377784
CAS RN: 1706460-52-7
M. Wt: 268.27 g/mol
InChI Key: RDGCCTMQZZZXLR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid: serves as a versatile intermediate for synthesizing a variety of heterocyclic compounds. These derivatives are crucial in medicinal chemistry due to their potential biological activities .

Fluorophore Development

This compound is identified as a strategic scaffold for developing new fluorophores. Fluorophores are essential in studying intracellular processes and creating chemosensors. The tunable photophysical properties of derivatives of this compound make it a valuable asset in optical applications .

Anti-Inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. In an in vivo study, related compounds reduced edema significantly without causing gastric ulcerogenic effects, indicating potential for therapeutic use .

Organic Material Progress

The compound’s derivatives can be used to study the progress of organic materials. Their solid-state emission intensities allow for the design of solid-state emitters, which are beneficial in materials science .

Bio-Macromolecular Interactions

The heteroatoms present in the compound make it a potential chelating agent for ions, which is useful in studying bio-macromolecular interactions. This application is significant in understanding biological processes at the molecular level .

Ionic and Molecular Sensing

Due to its structural diversity and solubility in green solvents, the compound can be used to develop sensors for ionic or molecular detection. This is particularly useful in environmental monitoring and diagnostics .

Bioimaging Applications

The compound’s derivatives can be applied in bioimaging to visualize biological interactions and processes. This application is crucial in medical diagnostics and research .

Organic Light-Emitting Devices (OLEDs)

With the ability to emit light in a solid state, derivatives of this compound can be utilized in the development of OLEDs. This technology is used in creating displays for various electronic devices .

properties

IUPAC Name

5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCCTMQZZZXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182712
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1706460-52-7
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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